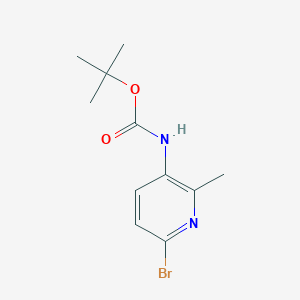tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate
CAS No.: 1820684-75-0
Cat. No.: VC7282055
Molecular Formula: C11H15BrN2O2
Molecular Weight: 287.157
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1820684-75-0 |
|---|---|
| Molecular Formula | C11H15BrN2O2 |
| Molecular Weight | 287.157 |
| IUPAC Name | tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate |
| Standard InChI | InChI=1S/C11H15BrN2O2/c1-7-8(5-6-9(12)13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
| Standard InChI Key | XDJLPKFWEQUMFO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=N1)Br)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
tert-Butyl (6-bromo-2-methylpyridin-3-yl)carbamate (IUPAC name: tert-butyl N-(6-bromo-2-methylpyridin-3-yl)carbamate) has the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol. The compound’s structure comprises a pyridine ring substituted with a bromine atom, a methyl group, and a tert-butyl carbamate functional group. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O₂ |
| Molecular Weight | 287.15 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | 2–8°C |
| Purity (HPLC) | ≥95% |
The bromine atom’s electronegativity and steric bulk influence the compound’s reactivity, particularly in nucleophilic substitution and metal-catalyzed coupling reactions. The tert-butyl group provides steric protection to the carbamate, mitigating premature hydrolysis during synthetic workflows .
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of tert-butyl (6-bromo-2-methylpyridin-3-yl)carbamate typically involves reacting 6-bromo-2-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent carbamate hydrolysis:
Key parameters include:
-
Solvent: Dichloromethane or tetrahydrofuran (THF)
-
Temperature: 0–25°C
-
Reaction Time: 2–4 hours
Yields typically exceed 85% after column chromatography purification.
Industrial-Scale Production
Industrial synthesis employs batch reactors with automated reagent delivery systems to enhance reproducibility. Process optimization focuses on:
-
Temperature Control: Maintaining 20–25°C to minimize side reactions.
-
Scaling: Multi-kilogram batches with in-line purification using centrifugal partition chromatography.
-
Waste Reduction: Recycling solvents and unreacted starting materials.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide yields tert-butyl (6-azido-2-methylpyridin-3-yl)carbamate, a precursor for click chemistry applications:
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings. Palladium catalysis enables aryl-aryl bond formation, facilitating access to biaryl structures prevalent in pharmaceuticals:
Carbamate Deprotection
Acidic or basic conditions remove the tert-butyl group, regenerating the free amine. Trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative deprotection:
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound’s pyridine core is a scaffold for kinase inhibitors targeting oncology and inflammatory diseases. For instance, derivatives inhibit epidermal growth factor receptor (EGFR) with IC₅₀ values <100 nM.
Antibacterial Agents
Bromine’s electronegativity enhances interactions with bacterial enzymes. Analogues exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .
Prodrug Design
The carbamate group serves as a prodrug moiety, improving solubility and bioavailability. Enzymatic cleavage in vivo releases active amine drugs, as demonstrated in antiretroviral candidates.
Comparative Analysis with Halogenated Analogues
| Compound | Reactivity (vs. Br) | LogP | Applications |
|---|---|---|---|
| tert-Butyl (6-chloro-2-methylpyridin-3-yl)carbamate | Lower | 2.1 | Agrochemistry |
| tert-Butyl (6-fluoro-2-methylpyridin-3-yl)carbamate | Higher | 1.8 | CNS Drug Discovery |
| tert-Butyl (6-iodo-2-methylpyridin-3-yl)carbamate | Highest | 3.2 | Radiopharmaceuticals |
The bromo derivative balances reactivity and stability, making it ideal for iterative synthetic strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume